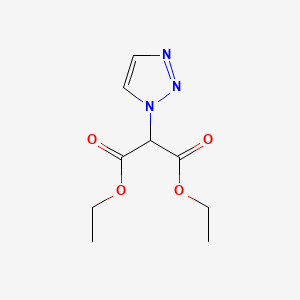
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 1,2,3-triazole ring attached to a propanedioic acid moiety, which is esterified with two ethyl groups. The molecular formula of this compound is C9H12N3O4, and it has a molecular weight of approximately 227.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester typically involves the reaction of diethyl malonate with azides under copper-catalyzed conditions. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and the reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cycloaddition reaction .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Diethyl propanediol derivatives.
Substitution: Substituted triazole esters.
Aplicaciones Científicas De Investigación
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar structure but with a propenyl group instead of a triazole ring.
Diethyl 1,3-propanedioate: Lacks the triazole ring, making it less versatile in biological applications.
Uniqueness
Propanedioic acid, 1H-1,2,3-triazol-1-yl-, diethyl ester is unique due to the presence of the 1,2,3-triazole ring, which imparts significant biological activity and chemical versatility. This makes it a valuable compound in medicinal chemistry and material science .
Propiedades
Número CAS |
817176-68-4 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
diethyl 2-(triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-5-10-11-12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
VGCIEPOGVSEJPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N1C=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


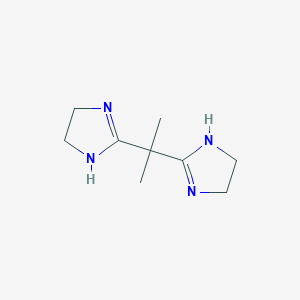
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
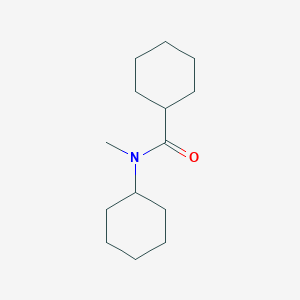
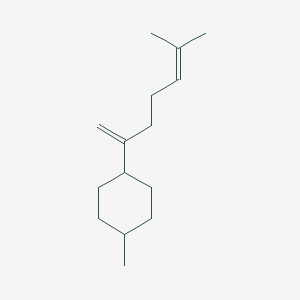
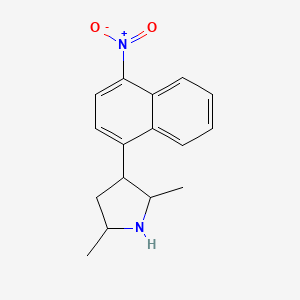
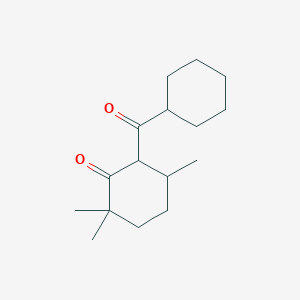
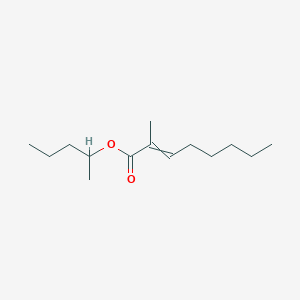
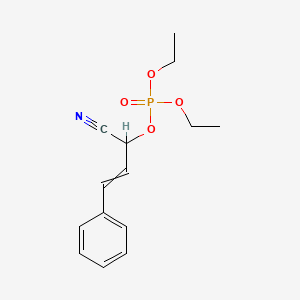
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)
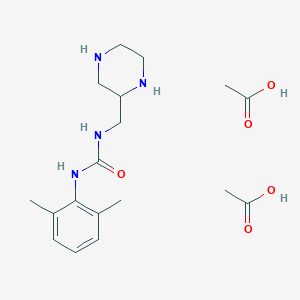
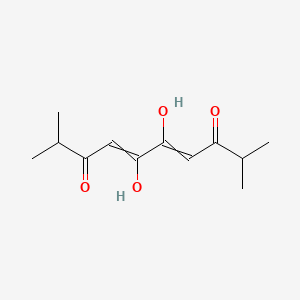
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
